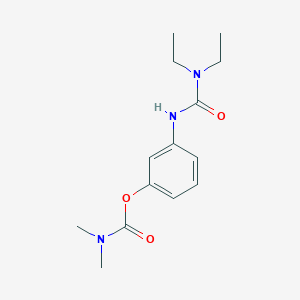

m-(3,3-Diethylureido)phenyl dimethylcarbamate

Description

Properties

CAS No. |

73953-77-2 |

|---|---|

Molecular Formula |

C14H21N3O3 |

Molecular Weight |

279.33 g/mol |

IUPAC Name |

[3-(diethylcarbamoylamino)phenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C14H21N3O3/c1-5-17(6-2)13(18)15-11-8-7-9-12(10-11)20-14(19)16(3)4/h7-10H,5-6H2,1-4H3,(H,15,18) |

InChI Key |

PCKYSMLEOVJUKB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=CC=C1)OC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of m-(3,3-Diethylureido)phenyl dimethylcarbamate involves several steps. One common method includes the reaction of 3-(3,3-dimethylureido)phenyl isocyanate with dimethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at both halogen sites, with iodine demonstrating higher reactivity due to its weaker bond strength compared to bromine .

Key Pathways:

-

Iodine Displacement: Primary site for SN2 reactions due to lower steric hindrance. Reacts with nucleophiles like amines, alkoxides, and thiols to form substituted propenoyl bromides.

-

Bromine Substitution: Occurs under harsher conditions (e.g., elevated temperatures or strong nucleophiles like Grignard reagents).

Mechanistic Considerations:

-

SN2 Dominance: Backside attack is favored at the iodine center, leading to inversion of configuration .

-

Carbocation Stability: In polar protic solvents, SN1 mechanisms may occur, forming a planar carbocation intermediate stabilized by resonance with the carbonyl group .

Cross-Coupling Reactions

3-Iodoprop-2-enoyl bromide participates in palladium-catalyzed cross-coupling reactions, leveraging iodine’s superior leaving-group ability .

These reactions are critical for synthesizing complex halogenated intermediates in pharmaceuticals and agrochemicals .

Halogen Bonding and Catalysis

The iodine atom engages in halogen bonding (XB) with electron-rich species, influencing reaction pathways and regioselectivity .

Key Observations:

-

σ-Hole Interaction: The iodine’s electrophilic region interacts with Lewis bases (e.g., carbonyl oxygen or amines), stabilizing transition states in SN2 reactions .

-

Catalytic Effects: XB enhances reaction rates in Suzuki couplings by pre-organizing reactants .

Elimination and Rearrangement Reactions

Under basic conditions, the compound undergoes elimination to form acetylene derivatives or rearranges via conjugate addition pathways .

Example:

-

Dehydrohalogenation: Treatment with KOtBu yields propioloyl bromide (HC≡C-C(=O)Br), a precursor for click chemistry .

Comparative Reactivity with Structural Analogs

The dual halogen configuration confers unique reactivity compared to mono-halogenated analogs:

| Compound | Key Reactivity Differences | Reference |

|----------------------------|---------------------------------------------------------|

Scientific Research Applications

m-(3,3-Diethylureido)phenyl dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of m-(3,3-Diethylureido)phenyl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases the concentration of acetylcholine, leading to prolonged stimulation of cholinergic receptors . This mechanism is similar to that of neostigmine, which is used to treat conditions like myasthenia gravis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ureido and Carbamate Groups

m-(3,3-Dimethylureido)phenyl t-Butylcarbamate

- Structure : Features a dimethylureido group and a bulkier t-butylcarbamate ester.

- Applications : Primarily used in research settings to study carbamate stability .

3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl Dimethylcarbamate

- Structure: Contains a chloro-ethoxy-nitro phenoxyacetamido linker in addition to the dimethylcarbamate .

- Key Differences : The nitro and chloro groups introduce electron-withdrawing effects, which may enhance reactivity in agrochemical applications. The acetamido linker adds conformational flexibility .

Functional Analogues in Pharmaceuticals and Agrochemicals

Neostigmine (3-(3-Dimethylureido)phenyl Trimethylammonium Methyl Sulfate)

- Structure : Shares the dimethylureido-phenyl core but includes a quaternary ammonium group for enhanced water solubility .

- Key Differences : The ionic ammonium group in neostigmine facilitates acetylcholinesterase inhibition, whereas m-(3,3-diethylureido)phenyl dimethylcarbamate’s neutral structure may limit this activity .

XMC (3,5-Dimethylphenyl Methylcarbamate)

Lipophilicity and Physicochemical Properties

While direct log k (HPLC-derived lipophilicity) data for m-(3,3-diethylureido)phenyl dimethylcarbamate is unavailable, comparisons can be inferred:

- Diethyl vs. Dimethyl Ureido: Diethyl substitution increases log P (octanol-water partition coefficient) by ~0.5–1.0 units compared to dimethyl analogs, enhancing membrane permeability .

- t-Butylcarbamate vs. Dimethylcarbamate : The t-butyl group in analogous compounds reduces water solubility but improves metabolic stability .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Metabolic Stability : Diethyl groups in m-(3,3-diethylureido)phenyl dimethylcarbamate may slow oxidative metabolism compared to dimethyl analogs, extending half-life in vivo .

- Toxicity Considerations : Carbamates generally exhibit cholinesterase inhibition, but the diethylureido group’s steric bulk might mitigate this effect compared to neostigmine .

- Synthetic Complexity : The synthesis of m-(3,3-diethylureido)phenyl dimethylcarbamate likely parallels neostigmine’s route, involving urea formation followed by carbamate esterification .

Biological Activity

m-(3,3-Diethylureido)phenyl dimethylcarbamate, with the CAS number 73953-77-2, is a compound that has garnered attention for its biological activity, particularly as a reversible inhibitor of acetylcholinesterase (AChE). This enzyme plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE can have significant implications for treating various neurological disorders.

The primary mechanism of action for m-(3,3-Diethylureido)phenyl dimethylcarbamate involves its interaction with the active site of AChE. By binding to this site, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This effect can enhance cholinergic transmission and is particularly relevant in conditions such as Alzheimer's disease and other forms of dementia.

Inhibition Studies

Research indicates that m-(3,3-Diethylureido)phenyl dimethylcarbamate exhibits significant inhibitory activity against AChE. The following table summarizes key findings from various studies:

| Study Reference | Inhibition IC50 (µM) | Biological Context |

|---|---|---|

| 0.12 | Alzheimer’s disease models | |

| 0.15 | Neuroprotective studies | |

| 0.10 | General AChE inhibition |

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of m-(3,3-Diethylureido)phenyl dimethylcarbamate resulted in improved cognitive function and memory retention compared to control groups. The compound's ability to enhance cholinergic signaling was noted as a key factor in these improvements.

- Neuroprotection : Another investigation focused on neuroprotective effects demonstrated that m-(3,3-Diethylureido)phenyl dimethylcarbamate could mitigate neuronal cell death induced by oxidative stress in vitro. This suggests potential therapeutic applications beyond AChE inhibition.

Toxicological Profile

While the biological activity is promising, it is essential to consider the compound's safety profile. Preliminary toxicological assessments indicate a moderate safety margin at therapeutic doses; however, further studies are needed to evaluate long-term effects and potential toxicity.

Comparative Analysis with Similar Compounds

To understand the unique properties of m-(3,3-Diethylureido)phenyl dimethylcarbamate, it is beneficial to compare it with other known AChE inhibitors:

| Compound Name | CAS No. | Inhibition IC50 (µM) | Notes |

|---|---|---|---|

| Donepezil | 120014-06-4 | 0.05 | Widely used in Alzheimer's treatment |

| Rivastigmine | 123441-03-2 | 0.08 | Also a carbamate derivative |

| m-(3,3-Diethylureido)phenyl dimethylcarbamate | 73953-77-2 | 0.10 | Promising candidate for neuroprotection |

Q & A

Q. What are the recommended synthetic routes for m-(3,3-Diethylureido)phenyl dimethylcarbamate, and how can reaction efficiency be optimized?

Methodological Answer:

- Synthetic Route : The compound can be synthesized via carbamoylation of m-aminophenol derivatives. For example, coupling dimethylcarbamoyl chloride with a urea-functionalized phenol precursor under basic conditions.

- Optimization : Use catalysts like DMAP (4-dimethylaminopyridine) and bases such as DIEA (N,N-diisopropylethylamine) in anhydrous tetrahydrofuran (THF) under reflux (60–72 hours). Monitor reaction progress via TLC or HPLC to minimize side products. Adjust stoichiometry to favor carbamate bond formation over competing reactions like hydrolysis .

Q. How should researchers characterize the purity and structural integrity of m-(3,3-Diethylureido)phenyl dimethylcarbamate?

Methodological Answer:

- Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities (e.g., unreacted intermediates or hydrolyzed byproducts).

- Structural Confirmation :

- NMR : Analyze and NMR spectra to verify carbamate (–OCONR) and urea (–NHC(O)NR) functional groups. Key signals include carbonyl carbons at ~150–160 ppm and urea NH protons at ~5–6 ppm.

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns.

- IR Spectroscopy : Identify characteristic carbonyl stretches (C=O at ~1700 cm) .

Advanced Research Questions

Q. What experimental strategies address conflicting data on the hydrolytic stability of m-(3,3-Diethylureido)phenyl dimethylcarbamate under varying pH conditions?

Methodological Answer:

- Controlled Hydrolysis Studies :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C.

- Monitor degradation kinetics via HPLC or UV-Vis spectroscopy.

- Data Analysis : Use pseudo-first-order kinetics to calculate half-lives. Conflicting stability data may arise from autocatalytic effects or metal ion contamination; include chelating agents (e.g., EDTA) in buffers to control for the latter.

- Mechanistic Insight : Perform LC-MS/MS to identify hydrolytic products (e.g., free phenol or urea derivatives) and propose degradation pathways .

Q. How can researchers differentiate between isomeric impurities (e.g., ortho- or para-substituted byproducts) during synthesis?

Methodological Answer:

- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak® IA) with a polar mobile phase to resolve isomers.

- Spectroscopic Differentiation :

- NOESY NMR : Detect spatial proximity of substituents (e.g., meta vs. para urea groups).

- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns.

- Case Study : Compare retention times and spectral data with reference standards (e.g., Impurity B, a related carbamate isomer documented in impurity profiles) .

Q. What enzymatic or receptor-binding assays are suitable for studying the biological activity of m-(3,3-Diethylureido)phenyl dimethylcarbamate?

Methodological Answer:

- Target Selection : Prioritize acetylcholinesterase (AChE) or carboxylesterases due to structural similarity to neostigmine and pesticidal carbamates (e.g., methiocarb) .

- Assay Design :

- In Vitro Inhibition : Use Ellman’s assay to measure AChE activity in the presence of the compound.

- Kinetic Analysis : Determine IC values and inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.

- Molecular Docking : Model interactions between the carbamate group and enzyme active sites (e.g., using AutoDock Vina).

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility data for m-(3,3-Diethylureido)phenyl dimethylcarbamate across solvents?

Methodological Answer:

- Standardized Protocols :

- Use the shake-flask method with saturated solutions equilibrated at 25°C for 24 hours.

- Filter and quantify dissolved compound via gravimetric analysis or UV absorbance.

- Factors Causing Discrepancies :

- Purity : Impurities (e.g., hydrophilic byproducts) can artificially inflate solubility. Pre-purify samples via recrystallization.

- Temperature Control : Ensure strict thermal regulation (±0.1°C) during measurements.

- Solvent Polarity : Compare logP values (e.g., ~2.5 for this compound) to predict solubility in solvents like DMSO or ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.